molecular formula C13H14ClN3O2S B4605568 4-chloro-2,5-dimethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide

4-chloro-2,5-dimethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide

Cat. No.: B4605568
M. Wt: 311.79 g/mol
InChI Key: SIUSRFSTNWSCJG-UHFFFAOYSA-N
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Description

4-chloro-2,5-dimethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial chemistry. The presence of both chloro and pyrimidinyl groups in its structure makes it a unique compound with specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,5-dimethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 4-methyl-2-pyrimidinamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for temperature and pH control is common to ensure consistent product quality. Solvent extraction and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,5-dimethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-chloro-2,5-dimethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2,5-dimethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to interfere with the synthesis of folic acid in bacteria, thus exhibiting antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2,5-dimethylbenzenesulfonamide
  • N-(4-methyl-2-pyrimidinyl)benzenesulfonamide
  • 2,5-dimethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide

Uniqueness

The uniqueness of 4-chloro-2,5-dimethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide lies in its combined structural features, which confer specific reactivity and biological activity.

Properties

IUPAC Name

4-chloro-2,5-dimethyl-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S/c1-8-7-12(9(2)6-11(8)14)20(18,19)17-13-15-5-4-10(3)16-13/h4-7H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUSRFSTNWSCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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